rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative featuring a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
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Cyclopropanation Reaction: : The initial step often involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
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Bromofuran Introduction: : The bromofuran moiety can be introduced via a halogenation reaction. For instance, furan can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
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Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of the corresponding furan derivative.
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Substitution: : The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans exerts its effects depends on its interaction with molecular targets. The bromofuran moiety may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(3-chlorofuran-2-yl)cyclopropane-1-carboxylic acid, trans
- (1R,2R)-2-(3-iodofuran-2-yl)cyclopropane-1-carboxylic acid, trans
- (1R,2R)-2-(3-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-(3-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the bromine atom, which can participate in various chemical reactions, providing a pathway for the synthesis of diverse derivatives. The combination of the cyclopropane ring and the bromofuran moiety offers a distinct structural framework that can be exploited in different scientific and industrial applications.
Properties
CAS No. |
2624108-37-6 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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